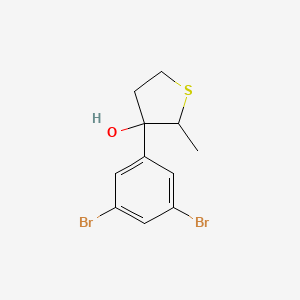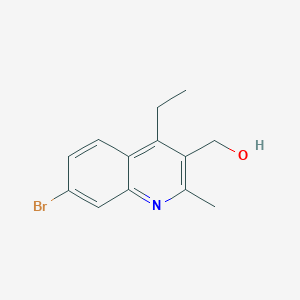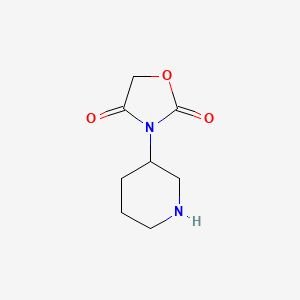
3-(3,5-Dibromophenyl)-2-methylthiolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dibromophenyl)-2-methylthiolan-3-ol is an organic compound characterized by the presence of a thiolane ring substituted with a 3,5-dibromophenyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dibromophenyl)-2-methylthiolan-3-ol typically involves the reaction of 3,5-dibromobenzyl chloride with 2-methylthiolane-3-ol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mechanism involves nucleophilic substitution, where the hydroxyl group of 2-methylthiolane-3-ol attacks the benzyl chloride, leading to the formation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-Dibromophenyl)-2-methylthiolan-3-ol undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines or thiols; reactions are often performed in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding thiol.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dibromophenyl)-2-methylthiolan-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(3,5-Dibromophenyl)-2-methylthiolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine atoms and thiolane ring play crucial roles in its binding affinity and activity. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound’s ability to undergo oxidation and reduction reactions can influence its biological activity by modulating redox-sensitive pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dibromophenyl-functionalized imidazolium salts: These compounds share the 3,5-dibromophenyl group but differ in their core structures and applications.
3,5-Dibromophenyl acetate: Another compound with the 3,5-dibromophenyl group, used in different chemical contexts.
Uniqueness
3-(3,5-Dibromophenyl)-2-methylthiolan-3-ol is unique due to its thiolane ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H12Br2OS |
|---|---|
Molekulargewicht |
352.09 g/mol |
IUPAC-Name |
3-(3,5-dibromophenyl)-2-methylthiolan-3-ol |
InChI |
InChI=1S/C11H12Br2OS/c1-7-11(14,2-3-15-7)8-4-9(12)6-10(13)5-8/h4-7,14H,2-3H2,1H3 |
InChI-Schlüssel |
HYDWTGZUKWWISR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CCS1)(C2=CC(=CC(=C2)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13195736.png)
![2-[2,7-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13195737.png)
![{[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol](/img/structure/B13195754.png)

![2-(2-Aminoethyl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13195762.png)
![2-(Propan-2-yl)-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B13195766.png)

![1-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]propan-2-one](/img/structure/B13195769.png)

![[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine](/img/structure/B13195783.png)
![3-[1-(3-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13195788.png)



